molecular formula C10H15N3OS B2392282 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2198986-54-6

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane

Cat. No.: B2392282
CAS No.: 2198986-54-6
M. Wt: 225.31
InChI Key: HUHNKSAPVZERQF-UHFFFAOYSA-N
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Description

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[222]octane is a compound that features a bicyclic structure with a thiadiazole ring

Properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yloxy)-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-7-11-12-10(15-7)14-9-6-13-4-2-8(9)3-5-13/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHNKSAPVZERQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OC2CN3CCC2CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the reaction of a precursor containing the azabicyclo[2.2.2]octane structure with a thiadiazole derivative. One common method involves the use of hydrazonoyl halides, which react with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the thiadiazole ring . The reaction conditions often include the use of absolute ethanol and triethylamine as a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiadiazole ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is unique due to its bicyclic structure combined with the thiadiazole ring. This combination enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial properties. The structure of this compound incorporates a bicyclic framework with thiadiazole moiety, which is known for its diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula for 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is C14H14N8O4S3C_{14}H_{14}N_{8}O_{4}S_{3}. The compound features a thiadiazole ring that contributes to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane. A review of 1,3,4-thiadiazole derivatives indicates significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µg/mL)Reference
SK-MEL-2 (Skin)4.27
HT29 (Colon)12.57
MDA-MB-231 (Breast)68.28
A549 (Lung)0.28

These values demonstrate that certain derivatives exhibit potent inhibitory effects on cancer cell proliferation.

The mechanism behind the anticancer activity of thiadiazole derivatives often involves the induction of apoptosis in cancer cells. For instance, studies have shown that compounds can disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death without affecting normal cells significantly .

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have been reported to possess antimicrobial activity against various pathogens. The presence of the thiadiazole moiety enhances the interaction with microbial enzymes and cellular components, leading to inhibition of growth.

Case Studies

Several case studies have explored the efficacy of compounds related to 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane:

  • El-Naggar et al. (2011) : This study synthesized a series of 1,3,4-thiadiazoles and evaluated their anticancer properties against Ehrlich Ascites Carcinoma (EAC). Results indicated significant tumor growth inhibition after treatment with selected derivatives .
  • Polkam et al. (2015) : Research focused on 5-(2,5-dimethoxyphenyl)-substituted thiadiazoles revealed promising results against colon and breast cancer cell lines with notable selectivity towards cancerous cells over normal cells .

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